molecular formula C13H13NO2S B062638 Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate CAS No. 175136-29-5

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No. B062638
Key on ui cas rn: 175136-29-5
M. Wt: 247.31 g/mol
InChI Key: IGRGQWSVDTYHID-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

A solution of 13.13 g (95.7 mmol) of thiobenzamide and 5.0 g (23.9 mmol) of methyl 4-bromo-3-oxo-pentanoate in 25 mL of dry toluene was heated at 90° C. for 5 h. The solution was poured into EtOAc/water and the aqueous phase extracted with EtOAc. The organics were washed with brine, dried (MgSO4), filtered, and concentrated. The crude oil was purified by silica gel chromatography eluting with hexanes/EtOAc (3/1 to 2/1) to afford 4.14 g (70%) yield) of the title compound as a pale orange-colored oil: 1H NMR (CDCl3, 400 MHz) δ7.97 (m, 2H), 7.11 (m, 2H), 3.73 (s, 3H), 3.56 (s, 2H), 2.36 (s, 3H).
Quantity
13.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([CH3:19])[C:12](=O)[CH2:13][C:14]([O:16][CH3:17])=[O:15].CCOC(C)=O.O>C1(C)C=CC=CC=1>[CH3:17][O:16][C:14](=[O:15])[CH2:13][C:12]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:8][C:11]=1[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
13.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C(CC(=O)OC)=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes/EtOAc (3/1 to 2/1)
CUSTOM
Type
CUSTOM
Details
to afford 4.14 g (70%)

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1N=C(SC1C)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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